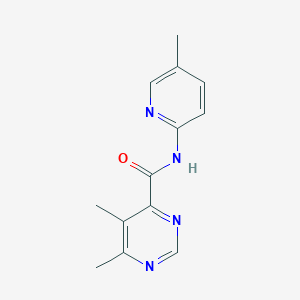

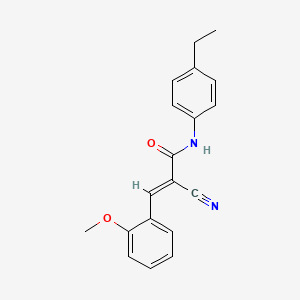

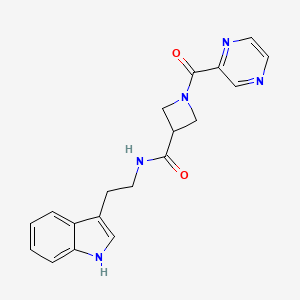

![molecular formula C20H13N3O5 B2884444 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-01-3](/img/structure/B2884444.png)

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” is a chemical compound with the molecular formula C24H21N3O5S . It’s part of a class of compounds known as 5H-chromeno[4,3-b]pyridines .

Molecular Structure Analysis

The molecular structure of this compound includes a chromeno[4,3-b]pyridine core with a 4-methyl-5-oxo group and a 3-nitrobenzamide group . The exact 3D disposition of the compound isn’t specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t detailed in the available resources. The compound has an average mass of 463.506 Da and a monoisotopic mass of 463.120178 Da .Scientific Research Applications

Synthesis and Chemical Behavior

Studies on related compounds demonstrate the diversity in chemical reactions and the synthesis of novel derivatives that might share characteristics with N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide. For instance, the research into different behaviors of 2-substituted 3-nitro-2H-chromenes in reactions with stabilized azomethine ylides has revealed pathways to obtain chromeno[3,4-c]pyrrolidines with significant cytotoxic activity against certain cancer cell lines (Kochnev et al., 2022). This insight into the Michael addition/Mannich reaction sequence can provide a foundation for further exploration of this compound in similar contexts.

Biological Evaluation

The synthesis and biological evaluation of chromen and pyrano chromen-5-one derivatives, integrated into novel collagen-based scaffolds for tissue engineering, highlight the potential medical applications of related compounds. These evaluations focus on antimicrobial activities and the ability to support cell growth, suggesting a pathway for the use of this compound in biomaterials and tissue engineering (Kandhasamy et al., 2015).

Antimycobacterial Activity

The design and synthesis of novel nitrobenzamide derivatives, including structures that may resemble the core of this compound, have shown considerable in vitro antitubercular activity. This suggests potential for such compounds to be explored for antimycobacterial applications (Wang et al., 2019).

Catalysis and Molecular Structure

The exploration of molecular complexes and their synthesis, including studies on mono- and dinuclear nickel complexes with various ligands, can provide insights into the catalytic properties and molecular structure that may be relevant to the study of this compound (Kermagoret & Braunstein, 2008). Such studies contribute to a deeper understanding of the compound's chemical behavior and potential catalytic applications.

properties

IUPAC Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O5/c1-11-9-16(22-19(24)12-5-4-6-13(10-12)23(26)27)21-18-14-7-2-3-8-15(14)28-20(25)17(11)18/h2-10H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHXYRSIDYMZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

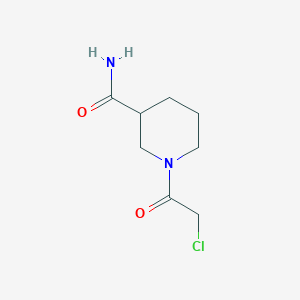

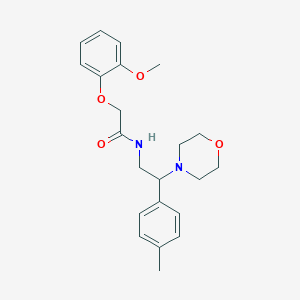

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)

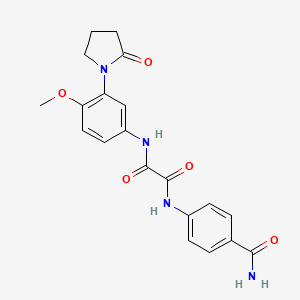

![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)

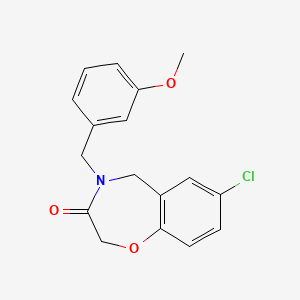

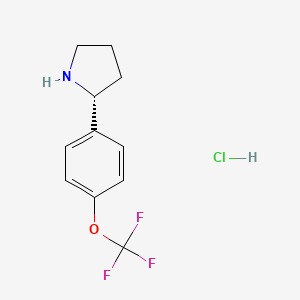

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

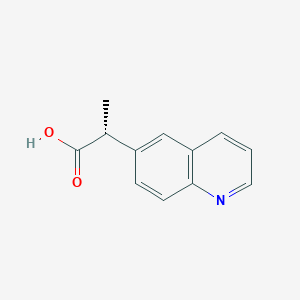

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)